1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
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Overview
Description
1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine is an organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The boronate ester is then coupled with a piperidine derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form a borohydride derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borohydride derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This allows for the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the piperidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a piperidine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness: 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine is unique due to the presence of both a piperidine ring and a boronate ester group
Properties
Molecular Formula |
C18H28BNO2 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-7-6-10-15(16)14-20-12-8-5-9-13-20/h6-7,10-11H,5,8-9,12-14H2,1-4H3 |
InChI Key |
USVSTAAEWCJAKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCCC3 |
Origin of Product |
United States |
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